p-Hydroxyphenylbutanone

Description

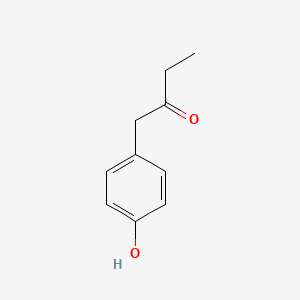

Structure

3D Structure

Properties

CAS No. |

1009-11-6; 91060-98-9 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.204 |

IUPAC Name |

1-(4-hydroxyphenyl)butan-2-one |

InChI |

InChI=1S/C10H12O2/c1-2-9(11)7-8-3-5-10(12)6-4-8/h3-6,12H,2,7H2,1H3 |

InChI Key |

PARHMNZPOUVEIQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)CC1=CC=C(C=C1)O |

solubility |

not available |

Origin of Product |

United States |

Ii. Biosynthetic Pathways and Enzymatic Mechanisms

Primary Biosynthetic Routes in Plant Species (Rubus idaeus)

The journey from primary metabolites to p-hydroxyphenylbutanone involves a specialized branch of the phenylpropanoid pathway.

The phenylpropanoid pathway serves as the foundational metabolic network for the biosynthesis of this compound. nih.gov This pathway converts the amino acid phenylalanine into a variety of phenolic compounds. wikipedia.orgunesp.br The initial steps involve the conversion of phenylalanine to trans-cinnamic acid, which is then hydroxylated to form p-coumaric acid. acs.orgsciencemadness.org These reactions are fundamental in providing the necessary chemical precursors for the subsequent formation of the raspberry ketone structure. nih.gov The pathway is a critical component of plant metabolism, contributing to the synthesis of lignin, flavonoids, and other essential compounds. mdpi.comwikipedia.org The diversion of intermediates from this central pathway is a key aspect of the specialized biosynthesis of this compound. researchgate.netresearchgate.net

Key Enzymes and Their Catalytic Roles

A series of specific enzymes catalyze the conversion of precursors into this compound, with each enzyme playing a distinct and vital role in the biosynthetic cascade.

The biosynthesis can be initiated by two related enzymes: Phenylalanine Ammonia Lyase (PAL) and Tyrosine Ammonia Lyase (TAL). acs.orgfrontiersin.org PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgunesp.br This is a committed step in the phenylpropanoid pathway in many plants. wikipedia.org Alternatively, TAL can directly convert L-tyrosine into p-coumaric acid. wikipedia.orgigem.org The use of TAL provides a more direct route to p-coumaric acid, bypassing the hydroxylation step required when starting from phenylalanine. dtu.dk Both enzymes are crucial for funneling primary amino acid metabolism into the specialized phenylpropanoid pathway. wikipedia.orgsemanticscholar.org

| Enzyme | Abbreviation | Substrate | Product | Function |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Catalyzes the initial step of the phenylpropanoid pathway from phenylalanine. wikipedia.orgunesp.br |

| Tyrosine Ammonia Lyase | TAL | L-Tyrosine | p-Coumaric acid | Provides a direct route to p-coumaric acid from tyrosine. wikipedia.orgigem.org |

Following the initial deamination, two key enzymes, Cinnamate 4-Hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL), are responsible for activating the precursor molecule. C4H, a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumarate. acs.orgnih.gov Subsequently, 4CL catalyzes the ATP-dependent activation of p-coumarate to form p-coumaroyl-CoA. acs.orgoup.com This thioester bond formation is a critical activation step, preparing the molecule for subsequent condensation reactions. oup.com

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumarate | Hydroxylates cinnamic acid. acs.orgnih.gov |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumarate, CoA, ATP | p-Coumaroyl-CoA | Activates p-coumarate. acs.orgoup.com |

| Benzalacetone Synthase | BAS | p-Coumaroyl-CoA, Malonyl-CoA | 4-Hydroxybenzalacetone | Catalyzes the condensation reaction, a rate-limiting step. acs.orgfrontiersin.org |

| Benzalacetone Reductase / Raspberry Ketone/Zingerone Synthase | BAR / RZS | 4-Hydroxybenzalacetone, NADPH | This compound | Reduces the double bond to form the final product. acs.orggoogle.com |

Genetic and Molecular Regulation of Biosynthesis

The production of this compound, the compound responsible for the characteristic aroma of raspberries, is a complex process governed by genetic and molecular mechanisms. nih.gov Understanding this regulation is key to developing biotechnological methods for its synthesis. The biosynthesis begins with the phenylpropanoid pathway, where the enzyme benzalacetone synthase (BAS) plays a crucial role in producing the precursor to raspberry ketone, p-hydroxybenzalacetone. nih.gov Researchers have focused on identifying the specific genes that encode these key enzymes and on engineering them to improve production efficiency. acs.orgfrontiersin.org

Transcriptomic analysis is a powerful tool used to study the complete set of RNA transcripts produced by an organism under specific conditions. This approach allows for the identification of genes that are actively expressed and potentially involved in a particular biological process, such as the synthesis of secondary metabolites like this compound. nih.gov

In the context of this compound (raspberry ketone) biosynthesis, researchers have utilized transcriptomic analysis to uncover the genes responsible for its production in red raspberry (Rubus idaeus L.). nih.gov A significant study involved sequencing the transcriptome of two red raspberry varieties, 'Polka' and 'Orange legend', leading to the identification of 24,213 single genes. nih.govnih.gov By analyzing gene expression during fruit ripening, researchers observed that while genes for flavonoid and anthocyanin synthesis were upregulated, a specific gene highly related to raspberry ketone synthesis was identified. nih.gov

This gene, named RinPKS4, belongs to the plant type III polyketide synthase (PKS) superfamily, which also includes key enzymes like benzalacetone synthase (BAS). nih.gov To confirm its function, the RinPKS4 gene was over-expressed in raspberry plants. The results were compelling: the transgenic plants showed an approximate 4-fold increase in the gene expression level of RinPKS4 in their leaves, which corresponded to a 42.64% increase in the content of raspberry ketone compared to the wild type. nih.govnih.gov This discovery provides a foundational understanding for further research into the synthesis and regulation of this important flavor compound. nih.gov

Table 1: Summary of Transcriptomic Analysis for RinPKS4 Gene Identification

| Parameter | Finding | Source |

| Organism Studied | Red Raspberry (Rubus idaeus L.) | nih.govnih.gov |

| Varieties Analyzed | 'Polka' and 'Orange legend' | nih.govnih.gov |

| Total Genes Obtained | 24,213 | nih.govnih.gov |

| Identified Gene | RinPKS4 (a type III polyketide synthase) | nih.govnih.gov |

| Effect of Overexpression | ~4-fold increase in RinPKS4 expression | nih.gov |

| Impact on Compound | 42.64% increase in raspberry ketone content | nih.gov |

Enzyme Engineering for Enhanced Catalytic Efficiency (e.g., site-directed mutagenesis)

Enzyme engineering is the process of modifying an enzyme's structure to improve its function, stability, or specificity. nih.gov One of the most precise techniques used in this field is site-directed mutagenesis (SDM), a method that allows for specific, targeted changes to be made to the DNA sequence of a gene. neb.comeurofinsgenomics.eu By altering the gene, the resulting enzyme will have a modified amino acid sequence, which can lead to enhanced catalytic properties. nih.gov This approach has been applied to the biosynthetic pathway of this compound to overcome limitations in production. nih.gov

A key step in the biosynthesis of this compound is the reduction of its precursor, 4-(4-hydroxyphenyl)-buten-2-one. This reaction is catalyzed by raspberry ketone/zingerone synthase (RZS1), an enzyme that is dependent on the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). nih.govresearchgate.net For industrial-scale cell-free biosynthesis, using the less expensive cofactor NADH is preferred. nih.gov

To address this, researchers employed structure-guided site-directed mutagenesis to engineer the RZS1 enzyme. The goal was to relax the enzyme's strict specificity for NADPH and enable it to efficiently use NADH. nih.gov Through analysis of the enzyme's structure, position G191 was identified as a key site for controlling cofactor affinity. The glycine (B1666218) (G) at this position was substituted with aspartic acid (D), creating the G191D variant. nih.gov

This single amino acid change resulted in an RZS1 variant with strong activity using NADH. When this engineered enzyme was incorporated into a 'one-pot' cell-free reaction system, it successfully produced this compound at a high yield of 61 mg/L. nih.gov This demonstrates the power of enzyme engineering to optimize biosynthetic pathways for industrial applications. nih.govnih.gov

Table 2: Enzyme Engineering of Raspberry Ketone/Zingerone Synthase (RZS1)

| Attribute | Wild-Type RZS1 | Engineered RZS1 (G191D) | Source |

| Modification Type | None | Site-Directed Mutagenesis | nih.gov |

| Amino Acid Change | Glycine (G) at position 191 | Aspartic Acid (D) at position 191 | nih.gov |

| Preferred Cofactor | NADPH | NADH | nih.gov |

| Objective | N/A | Relax cofactor specificity for cost-effective biosynthesis | nih.gov |

| Result in Cell-Free System | Lower efficiency with NADH | High-yield (61 mg/L) production of raspberry ketone with NADH | nih.gov |

Iii. Advanced Biotechnological Production Through Metabolic Engineering

Heterologous Expression Systems for Sustainable Production

The core of biotechnological production lies in the transfer of the necessary biosynthetic genes into a host organism, a process known as heterologous expression. The choice of host is critical and depends on factors such as growth rate, genetic tractability, and the ability to produce complex molecules. Both microbial platforms and plant-based systems have been successfully engineered for this purpose.

Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are workhorses of modern biotechnology and have been extensively engineered for the production of p-hydroxyphenylbutanone. These microbes offer rapid growth cycles and well-established genetic tools, making them ideal for pathway engineering and optimization.

In E. coli, a heterologous pathway for producing raspberry ketone from p-coumaric acid was successfully assembled. This pathway involved the expression of genes encoding 4-coumarate: CoA ligase (4CL), benzalacetone synthase (BAS), and raspberry ketone/zingerone synthase (RZS1) from plant sources nih.gov. By optimizing the expression levels of these enzymes, an engineered E. coli strain was able to produce up to 90.97 mg/L of raspberry ketone nih.gov. Further pathway refactoring in E. coli using a synthetic biology approach led to a 65-fold improvement in production, achieving 12.9 mg/L from the precursor L-tyrosine kent.ac.uk.

Saccharomyces cerevisiae, a widely used eukaryotic host, has also been a key platform for raspberry ketone production. Its ability to perform post-translational modifications and its tolerance to industrial fermentation conditions make it an attractive host. Researchers have engineered S. cerevisiae to produce raspberry ketone by introducing the necessary biosynthetic genes and optimizing precursor pathways researchgate.netnih.gov. One study reported the highest titer of raspberry ketone in yeast at 63.5 mg/L from glucose by employing modular metabolic engineering strategies nih.govresearchgate.net.

Table 1: Examples of Engineered Microbial Platforms for this compound Production

| Host Organism | Key Genes Expressed | Precursor | Reported Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | 4CL, BAS, RZS1 | p-Coumaric acid | 90.97 mg/L | nih.gov |

| Escherichia coli | Not specified | L-Tyrosine | 12.9 mg/L | kent.ac.uk |

| Saccharomyces cerevisiae | RtTAL, At4CL, RpBAS, RiRKS | Glucose | 63.5 mg/L | nih.govresearchgate.net |

Plant-based systems, often referred to as "plant molecular farming," offer an alternative platform for producing high-value compounds. Nicotiana benthamiana, a relative of the tobacco plant, is a prominent host for transient expression, allowing for rapid production of recombinant proteins and metabolites nih.govmdpi.com. While specific reports on the production of this compound in N. benthamiana are emerging, the successful production of other phenylpropanoids and related compounds demonstrates its potential researchgate.net. The ability to transiently express entire biosynthetic pathways by infiltrating leaves with engineered Agrobacterium tumefaciens makes this system highly flexible for pathway prototyping and optimization nih.gov. The use of viral vectors can further enhance expression levels in these plant bioreactors nih.govmdpi.com. This approach leverages the plant's own metabolism to provide precursors for the engineered pathway, offering a potentially scalable and cost-effective production method.

Strategies for Metabolic Flux Optimization

Achieving high titers of the target compound requires a balanced and optimized metabolic flux through the engineered pathway. Metabolic flux analysis helps identify bottlenecks and competing pathways, guiding the engineering strategy nih.gov. Several key strategies are employed to channel cellular resources towards the synthesis of this compound.

A common limitation in heterologous production is the insufficient supply of necessary precursors. To overcome this, metabolic engineers focus on increasing the intracellular pools of key molecules like L-tyrosine, p-coumaric acid, and malonyl-CoA.

L-tyrosine is a primary aromatic amino acid precursor. Strategies to increase its availability often involve deregulating its biosynthetic pathway to bypass feedback inhibition mechanisms nih.gov. For instance, overexpressing feedback-resistant versions of key enzymes in the shikimate pathway can lead to higher tyrosine pools.

p-Coumaric acid is a direct precursor for the raspberry ketone pathway. Enhancing its production can be achieved by expressing enzymes like tyrosine ammonia-lyase (TAL), which directly converts L-tyrosine to p-coumaric acid mdpi.com.

Malonyl-CoA is another crucial precursor, formed from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC1). Overexpression of a mutated, deregulated version of ACC1 has been shown to increase the malonyl-CoA supply, thereby boosting the production of downstream products researchgate.net.

Table 2: Strategies for Enhancing Precursor Availability

| Precursor | Enzymatic Step | Engineering Strategy | Reference |

|---|---|---|---|

| L-Tyrosine | Shikimate Pathway | Overexpression of feedback-resistant enzymes (e.g., ARO4, ARO7). | nih.gov |

| p-Coumaric acid | Conversion from L-Tyrosine | Expression of tyrosine ammonia-lyase (TAL). | mdpi.com |

| Malonyl-CoA | Carboxylation of Acetyl-CoA | Overexpression of deregulated acetyl-CoA carboxylase (ACC1). | researchgate.net |

Complex biosynthetic pathways can be challenging to optimize as a single unit. Modular pathway engineering addresses this by dividing the pathway into distinct, manageable modules. Each module can be independently optimized, for example, by varying the expression levels of its constituent enzymes using different promoters researchgate.netnih.gov.

In the context of raspberry ketone production in S. cerevisiae, researchers have successfully employed a modular approach by creating four distinct modules: one for raspberry ketone synthesis and three for the synthesis of the precursors—aromatic amino acids, p-coumaric acid, and malonyl-CoA researchgate.netnih.gov. By combining these optimized modules, they significantly improved the final product titer nih.govresearchgate.net. This "design-build-test-learn" cycle allows for a more systematic and efficient optimization of the entire metabolic network. For instance, partitioning the raspberry ketone pathway into a module for p-coumaroyl-CoA production and another for its conversion to the final product allowed for balanced expression and a 12-fold increase in titer in E. coli nih.gov.

Another innovative strategy to enhance metabolic flux is the design of synthetic fusion proteins. This involves physically linking two or more enzymes in a pathway using peptide linkers nih.gov. This spatial co-localization can increase the efficiency of the pathway by channeling the substrate from one active site to the next, a phenomenon known as substrate channeling. This can minimize the diffusion of intermediates, prevent their degradation, and reduce metabolic burden on the cell nih.govskku.edu. The design of the linker peptide is crucial as its length and flexibility can significantly impact the folding and activity of the fused enzymes nih.gov. While the direct application of fusion proteins for the complete this compound pathway is an area of active research, the principle has been successfully applied in various other metabolic engineering contexts to improve product yields.

Co-culture and Bioconversion Methodologies

Metabolic engineering has increasingly utilized co-culture and bioconversion strategies to overcome limitations inherent in monoculture systems, such as high metabolic burden and the accumulation of toxic intermediates. In the context of this compound (commonly known as raspberry ketone) production, these approaches distribute metabolic pathways among different microbial populations or employ whole cells as biocatalysts to transform precursor molecules.

A modular co-culture strategy has been effectively demonstrated for the production of raspberry ketone in Saccharomyces cerevisiae. nih.gov This approach involves dividing the biosynthetic pathway into distinct modules, which are then expressed in different yeast strains. These engineered strains are subsequently cultured together. For instance, a two-member co-culture was created to produce raspberry ketone, with one strain responsible for the initial steps of the pathway and the second for the final conversion. nih.gov Research has shown that the ratio of the different strains in the co-culture is a critical parameter for optimizing product titer. In one study, a co-culture of two engineered yeast strains at a 1:100 ratio yielded a raspberry ketone titer of 11.7 mg/L, which was a 14% improvement over the corresponding monoculture. nih.gov Notably, this co-culture system also led to a significant 5.8-fold increase in the production of the precursor p-hydroxybenzoic acid (HBA), reaching 308.4 mg/L. nih.gov

Bioconversion, which uses whole cells or enzymes to convert a substrate into a desired product, is another prominent strategy. Various plant cell cultures, even from species unrelated to raspberry, have been shown to effectively carry out the bioconversion of precursors into raspberry ketone. nih.gov For example, hairy root cultures of Nicotiana tabacum have been used to convert betuligenol into raspberry ketone. This system achieved a 12% conversion efficiency within 24 hours. nih.gov This was significantly more efficient than using infiltrated tobacco leaves, which only showed a 2% conversion after 48 hours. nih.gov This highlights the potential of using specialized plant cell cultures as efficient biocatalysts. The reductase activity required for the final conversion step is believed to be widely distributed in nature, as endogenous reductase activity in Escherichia coli has also been shown to facilitate this conversion. nih.gov

Interactive Data Table: Performance of Co-culture Systems for Raspberry Ketone (RK) Production

| Culture Type | Strain Ratio (Strain 1:Strain 2) | Medium | RK Titer (mg/L) | Precursor (HBA) Titer (mg/L) | Reference |

| Monoculture (RLAs1643) | N/A | SM | 10.3 | 12.2 | nih.gov |

| Co-culture (CL_RK2) | 1:1 | SM | 5.5 | - | nih.gov |

| Co-culture (CL_RK2) | 1:100 | SM | 11.7 | 70.8 | nih.gov |

| Co-culture (Overall Best) | - | - | - | 308.4 | nih.gov |

Interactive Data Table: Bioconversion of Precursors to Raspberry Ketone

| Biocatalyst | Precursor | Conversion Efficiency | Incubation Time | Reference |

| Nicotiana tabacum Hairy Roots | Betuligenol | 12% | 24 hours | nih.gov |

| Infiltrated Nicotiana tabacum Leaves | Betuligenol | 2% | 48 hours | nih.gov |

| Atropa belladonna Hairy Roots | Betuligenol | 7% | 5 days | nih.gov |

Cell-Free Biosynthesis Platforms for Mechanistic Elucidation

Cell-free biosynthesis systems have emerged as powerful platforms for studying and optimizing metabolic pathways without the constraints of a living cell, such as membrane transport limitations, competing metabolic reactions, and product toxicity. nih.govbiorxiv.orgresearchgate.net These in vitro systems, which utilize cell extracts or purified enzymes, offer precise control over reaction conditions, enzyme concentrations, and cofactor availability, making them ideal for mechanistic elucidation of complex biosynthetic pathways. nih.govmdpi.com

The production of this compound has been successfully demonstrated in a 'one-pot' multi-enzyme cell-free system. nih.gov This approach circumvents the low yields often observed in microbial fermentation (which can be as low as 5-100 mg/L) that are attributed to the toxicity of the product or intermediates to the host organism. nih.govbiorxiv.org By removing the cellular context, researchers can directly probe the kinetics and efficiency of the biosynthetic cascade. For instance, a cell-free system for raspberry ketone synthesis achieved an initial linear production rate of 0.63 µM min⁻¹ for up to 6 hours, resulting in a final titer of 55 mg L⁻¹ and a 33.7% conversion of the precursor. nih.gov This high activity in vitro, compared to the relatively low productivity in vivo, suggests that cellular regulation or toxicity, rather than enzyme inefficiency, is the primary bottleneck in microbial production. nih.gov

Furthermore, cell-free platforms facilitate the rapid testing and optimization of pathway components and cofactor regeneration systems, which is crucial for understanding reaction mechanisms. nih.govnih.gov The biosynthesis of raspberry ketone requires expensive cofactors like ATP and malonyl-CoA. Cell-free environments allow for the flexible testing of various cofactor recycling systems to develop a more cost-effective process. nih.gov For example, the cofactor specificity of key enzymes can be engineered and tested. The enzyme benzalacetone synthase (BAS) is a key component of the pathway. The subsequent reduction to raspberry ketone is catalyzed by a raspberry ketone/zingerone synthase (RZS1). Studies on the RZS1 enzyme in a cell-free system allowed for engineering of its cofactor specificity, enabling the use of the less expensive NADH instead of NADPH through targeted mutagenesis (e.g., at position G191), and coupling it with a low-cost phosphate (B84403) donor. nih.gov This level of detailed enzymatic analysis and pathway optimization is significantly more challenging and time-consuming in whole-cell systems. mdpi.com

Interactive Data Table: Performance of Cell-Free System for Raspberry Ketone Biosynthesis

| Parameter | Value | Timeframe | Reference |

| Initial Production Rate | 0.63 µM min⁻¹ | First 6 hours | nih.gov |

| Final Titer | 55 mg L⁻¹ | Endpoint | nih.gov |

| Conversion Percentage | 33.7% | Endpoint | nih.gov |

V. Chemical Synthesis and Structure Activity Relationship Sar Studies

Laboratory Synthesis Methodologies for p-Hydroxyphenylbutanone

Several methods for the laboratory synthesis of this compound have been developed, ranging from traditional chemical routes to biotechnological approaches.

One common chemical synthesis involves a one-pot reaction starting from p-hydroxybenzaldehyde and acetone. This process includes a crossed aldol (B89426) condensation to form p-hydroxybenzalacetone, which is then reduced to yield this compound. Catalysts such as mixed oxides of magnesium, lanthanum, and zinc have been utilized for this purpose researchgate.net. Another approach involves the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one in the presence of a solid acid catalyst, such as acid-activated Montmorillonite clay google.com. This method offers high selectivity for the desired product google.com.

Biotechnological methods have also been explored for the synthesis of this compound. A high-yield 'one-pot' biosynthesis has been demonstrated using a five-step enzymatic pathway starting from L-tyrosine oup.com. This cell-free synthetic biochemistry platform offers an alternative to traditional chemical synthesis and microbial production oup.comimperial.ac.uk.

The following table summarizes various laboratory synthesis methodologies for this compound.

| Starting Materials | Key Reaction Steps | Catalyst/Method | Reported Yield |

| p-Hydroxybenzaldehyde and Acetone | Crossed aldol condensation, Reduction | Mixed oxide catalysts (e.g., 2% Ni/Zn3:La1) | 85.6% |

| Phenol and 4-Hydroxybutan-2-one | Friedel-Crafts alkylation | Acid-activated Montmorillonite clay | High selectivity (75-81%) |

| Anisyl Aldehyde | Claisen-Schmidt condensation, Hydrogenation reduction, Demethylation | Alkaline and hydrogenation catalysts | 67.5% |

| L-Tyrosine | Five-step enzymatic pathway | Cell-free synthetic biochemistry platform | 33.7% conversion |

Design and Synthesis of Novel this compound Derivatives

While the synthesis of this compound is well-documented, the design and synthesis of its novel derivatives specifically for evaluating cytotoxic activity are not extensively reported in publicly available scientific literature. Research has largely focused on the biological activities of the parent compound itself. However, general principles of medicinal chemistry suggest that modifications to the this compound scaffold could be explored to enhance its biological activities. Potential modifications could include:

Alterations to the phenolic hydroxyl group: Esterification or etherification of the hydroxyl group could modulate the compound's lipophilicity and pharmacokinetic properties.

Modifications of the butanone side chain: The length of the alkyl chain could be altered, or the ketone functional group could be modified to an alcohol or other functionalities.

Substitution on the aromatic ring: Introduction of various substituents (e.g., halogens, nitro groups, or alkyl groups) on the phenyl ring could influence electronic properties and interactions with biological targets.

A study on the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, a derivative of this compound, has been reported, although its biological activities were not the primary focus of this specific publication researchgate.net.

Evaluation of Biological Activities of Synthesized Derivatives (e.g., cytotoxic activity)

General studies on structurally related phenolic compounds have explored their cytotoxic effects. For instance, research on p-menthane (B155814) derivatives has demonstrated that structural modifications can significantly influence their cytotoxic activity against human tumor cell lines mdpi.com. Similarly, structure-activity relationship studies of brefeldin A derivatives have shown that modifications to the parent molecule can lead to compounds with potent antileukemia activity mdpi.com. These studies highlight the potential for discovering cytotoxic agents through the structural modification of natural products, a strategy that could be applied to this compound.

Establishment of Structure-Activity Relationships for Targeted Biological Effects

Due to the limited data on the synthesis and cytotoxic evaluation of a diverse range of this compound derivatives, a detailed structure-activity relationship (SAR) for their cytotoxic effects cannot be established at this time. The establishment of a robust SAR requires a systematic study of a series of analogs with varied structural features and their corresponding biological activity data.

In related fields, SAR studies have been crucial in identifying the key structural features responsible for the biological activity of other classes of compounds. For example, in a study of p-menthane derivatives, the presence and position of functional groups like aldehyde, ketone, and epoxide were found to be critical for their cytotoxic effects mdpi.com. For brefeldin A derivatives, the presence of a free hydroxyl group and the degree of esterification were identified as important factors for their antileukemia activity mdpi.com.

Future research focused on the systematic design, synthesis, and cytotoxic evaluation of a library of this compound derivatives would be necessary to elucidate the structural requirements for cytotoxicity and to establish a clear SAR. This would involve correlating specific structural modifications with changes in activity against various cancer cell lines, which could guide the development of more potent and selective anticancer agents based on the this compound scaffold.

Vi. Advanced Analytical Methodologies in P Hydroxyphenylbutanone Research

High-Resolution Chromatography-Mass Spectrometry Techniques (e.g., UHPLC-Q-Exactive Orbitrap MS)

In a typical workflow, chromatographic separation is achieved on a reversed-phase column, such as a C18 column mdpi.commassbank.eunih.gov. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with additives like formic acid, is used to separate the analytes before they enter the mass spectrometer mdpi.comnih.gov. The mass spectrometer is typically operated with a heated electrospray ionization (HESI) source in both positive and negative ion modes to ensure comprehensive detection of a wide range of chemical constituents mdpi.com.

Table 1: Example UHPLC-Q-Exactive Orbitrap MS Parameters for Compound Analysis

| Parameter | Description |

|---|---|

| Chromatography System | UHPLC System (e.g., Thermo Scientific Ultimate 3000 RS) mdpi.commdpi.com |

| Column | Reversed-phase C18 (e.g., Hypersil GOLD 2.1 x 100 mm, 3.0 µm) mdpi.com |

| Mobile Phase | A: Water with 0.1-0.5% Formic Acid; B: Acetonitrile mdpi.comnih.gov |

| Mass Spectrometer | Q-Exactive Orbitrap Mass Spectrometer mdpi.commassbank.eu |

| Ionization Source | Heated Electrospray Ionization (HESI-II) mdpi.com |

| Scan Mode | Full MS / dd-MS2 (data-dependent MS2) |

| Resolution | Up to 70,000 FWHM at m/z 200 thermofisher.com |

| Polarity | Positive and Negative switching thermofisher.com |

Quantitative Analysis of p-Hydroxyphenylbutanone in Biological and Engineered Systems

For the precise measurement of this compound (also known as raspberry ketone) and its metabolites in biological matrices like plasma and brain tissue, targeted quantitative methods are essential. A validated method using Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS) has been developed for this purpose nih.gov. This approach offers high sensitivity and selectivity by using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and improves quantification accuracy.

The development of such a method involves optimizing several parameters, including the electrospray ionization (ESI) source conditions (e.g., drying gas temperature and flow rate) and the MRM transitions (precursor ion → product ion) for each analyte nih.gov. Sample preparation is also a critical step. For biological samples like plasma, a typical procedure involves enzymatic deconjugation (using β-glucuronidase) to release conjugated metabolites, followed by protein precipitation and liquid-liquid extraction to isolate the analytes of interest before LC-MS analysis nih.gov.

A study focused on determining raspberry ketone and 25 of its metabolites in mouse plasma and brain utilized a UHPLC-QqQ-MS/MS method. The method was validated for its performance, demonstrating its suitability for pharmacokinetic and bioavailability studies nih.gov.

Table 2: Key Aspects of a Quantitative UHPLC-QqQ-MS/MS Method for this compound

| Analytical Step | Description |

|---|---|

| Instrumentation | UHPLC coupled to a Triple Quadrupole Mass Spectrometer (QqQ-MS/MS) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), with polarity optimized for each analyte nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Sample Preparation (Plasma) | Enzymatic deconjugation, protein precipitation, and liquid-liquid extraction nih.gov |

| Analytes Monitored | This compound (Raspberry Ketone) and its metabolites nih.gov |

Metabolite Profiling and Identification in Complex Matrices

Understanding the biotransformation of this compound is crucial for assessing its biological activity and safety. Early research identified several metabolites in the urine of rats, guinea pigs, and rabbits following oral administration nih.gov. The primary metabolic pathways include the reduction of the ketone group to form the corresponding alcohol, 4-(4-hydroxyphenyl)butan-2-ol, which is a major metabolite nih.govnih.gov. Other transformations involve ring hydroxylation and side-chain oxidation nih.gov. These metabolites are largely excreted as conjugates with glucuronic acid and/or sulfate (B86663) nih.gov.

Modern metabolite profiling studies employ HRMS techniques like UHPLC-Q-Exactive Orbitrap MS. This allows for untargeted or targeted analysis to identify a comprehensive range of metabolites in complex biological matrices such as plasma, urine, and feces rsc.org. The process involves comparing the mass spectra of samples from treated subjects with those from controls to find potential metabolites. The high mass accuracy of the Orbitrap analyzer facilitates the determination of the elemental composition of unknown metabolites. Subsequent fragmentation analysis (MS/MS) provides structural information that, when compared with known metabolic pathways or reference standards, leads to the identification of the metabolite's structure mdpi.comnih.gov.

In a comprehensive study of raspberry ketone metabolism, 13 metabolites were identified in animal urine after enzymatic deconjugation, with 4-(4-hydroxyphenyl)butan-2-ol being the most predominant nih.gov.

Table 3: Major Identified Metabolites of this compound in Animal Studies

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| 4-(4-hydroxyphenyl)butan-2-ol (Raspberry Alcohol) | Ketone Reduction | nih.govnih.gov |

| Ring-hydroxylated derivatives | Aromatic Hydroxylation | nih.gov |

| Side-chain oxidized derivatives (1,2- and 2,3-diols) | Side-chain Oxidation | nih.gov |

| C6-C3 and C6-C2 derivatives | Side-chain Cleavage | nih.gov |

| Glucuronide and Sulfate Conjugates | Phase II Conjugation | nih.gov |

Vii. Concluding Perspectives and Future Research Trajectories

Unresolved Questions and Knowledge Gaps in p-Hydroxyphenylbutanone Research

Despite its popularity as a fragrance, flavoring agent, and dietary supplement, the research landscape for this compound is marked by several critical unresolved questions and knowledge gaps. A primary limitation is the heavy reliance on animal and in vitro models, with a significant lack of robust clinical trials in humans. nih.govexamine.comhealthline.com This discrepancy makes it difficult to translate the observed effects in rodents to human health, leaving questions about efficacy, optimal dosage, and long-term safety largely unanswered. examine.comwebmd.com

The mechanisms of action, while partially explored, remain largely speculative. For instance, many of its reported effects, such as hepatoprotection and cardioprotection, are attributed to the activation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α), but the complete signaling cascade and potential off-target effects are not fully understood. nih.govresearchgate.net While studies show it can alter the expression of genes related to lipid metabolism, the precise upstream regulatory events remain elusive. researchgate.nettandfonline.com Furthermore, there is a disconnect between the high doses used in preclinical studies to achieve a biological effect and the compound's known bioavailability, raising questions about the relevance of these findings to typical human consumption. researchgate.net Quantitative structure-activity relationship (QSAR) models have predicted potential adverse effects on cardiac function and reproduction, but dedicated in vivo studies to confirm or refute these predictions are notably absent. nih.govresearchgate.net

Key Knowledge Gaps in this compound Research

| Research Area | Unresolved Questions & Knowledge Gaps |

|---|---|

| Clinical Efficacy | Lack of human clinical trials to validate effects seen in animal models (e.g., weight loss, hepatoprotection). examine.comhealthline.com |

| Safety & Toxicology | Absence of long-term safety data in humans; potential for cardiotoxicity predicted by models remains uninvestigated. nih.govresearchgate.net |

| Mechanism of Action | The complete molecular pathways are not fully elucidated; reliance on speculative mechanisms like PPAR-α activation. nih.govresearchgate.net |

| Pharmacokinetics | Poor understanding of dose-response relationships and pharmacokinetics in humans. examine.com |

| Bioavailability | Discrepancy between high experimental doses and actual bioavailability after oral consumption. researchgate.net |

Emerging Research Areas and Novel Applications

Beyond its established use in the food and cosmetic industries, this compound is being explored for a range of novel applications in health and agriculture. Initial research has opened doors to potential therapeutic uses that warrant deeper investigation.

One of the most promising emerging areas is in the management of metabolic disorders, particularly non-alcoholic steatohepatitis (NASH), or fatty liver disease. nih.govnih.gov Studies in animal models suggest that this compound can protect liver cells by decreasing the generation of lipids and free fatty acids in hepatic tissue. nih.gov Its potential anti-inflammatory properties are also a subject of growing interest. medicalnewstoday.commdpi.com

Other novel applications are also beginning to emerge. Preliminary research suggests that topical application of this compound may stimulate hair growth in individuals with alopecia and improve skin elasticity, indicating a potential role in dermatology and anti-aging cosmetics. rxlist.comhollandandbarrett.com Early-stage investigations have also pointed toward potential roles in bone regeneration and neuroprotection, including a suggested, though not yet substantiated, role in Alzheimer's disease. nih.govhollandandbarrett.com In a completely different field, the compound has been identified as an effective attractant for certain agricultural pests, such as the male melon fly, suggesting potential applications in pest management strategies. nih.gov

Development of Novel this compound Analogs with Enhanced Efficacy or Specificity

A significant frontier in this compound research is the rational design and synthesis of novel chemical analogs. Currently, research dedicated specifically to creating and testing derivatives of this compound is limited, representing a substantial knowledge gap and a key opportunity for future investigation. The development of analogs is a well-established strategy in medicinal chemistry to improve the therapeutic profile of a parent compound.

The primary goals for creating such analogs would be to enhance biological efficacy, improve specificity for a particular molecular target, and optimize pharmacokinetic properties like bioavailability and metabolic stability. For example, by modifying the core structure—such as altering the length of the alkyl chain, substituting the phenol (B47542) group, or adding other functional groups—it may be possible to design derivatives with a higher affinity for targets like PPAR-α or with more potent anti-inflammatory or lipolytic activity. This approach has been successfully applied to other natural compounds, like flavones, where synthetic modification has led to new derivatives with superior antimicrobial or anticancer properties. mdpi.com

Future research could focus on creating a library of this compound analogs and screening them for specific activities. This would not only potentially lead to more potent therapeutic agents but would also help elucidate the structure-activity relationship (SAR), clarifying which parts of the molecule are essential for its biological effects.

Integration of Omics Technologies in Mechanistic Studies (e.g., transcriptomics, metabolomics)

To move beyond the current, somewhat superficial understanding of this compound's mechanisms, the integration of "omics" technologies is essential. These high-throughput approaches can provide a holistic view of the molecular changes induced by the compound within a biological system.

Transcriptomics , the study of the complete set of RNA transcripts, can offer an unbiased, global picture of how this compound alters gene expression. While current research has used targeted quantitative real-time PCR (qRT-PCR) to show that it affects a handful of specific genes involved in adipogenesis and lipolysis (e.g., PPARγ, C/EBPα, HSL, and ATGL), a full transcriptomic analysis would reveal its impact on thousands of genes simultaneously. researchgate.nettandfonline.comtandfonline.com This could uncover entirely new signaling pathways and cellular processes modulated by the compound, providing a more comprehensive mechanistic understanding.

Metabolomics , the large-scale study of small molecules (metabolites), can be used to profile the downstream effects of these gene expression changes. By analyzing the metabolic fingerprint of cells or biofluids after exposure to this compound, researchers can identify alterations in key metabolic pathways, such as lipid, amino acid, and glucose metabolism. nih.govmdpi.commdpi.com This would provide direct evidence of its functional impact and could help identify novel biomarkers of exposure and effect. Together, these omics technologies can bridge the gap between a single compound and its complex biological response, offering a systems-level understanding of its mode of action. uzh.ch

Investigation of Synergistic Effects with Other Bioactive Compounds

An emerging and highly promising area of research is the investigation of this compound in combination with other bioactive compounds to achieve synergistic effects. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This can manifest as enhanced therapeutic efficacy, reduced required dosages, or improved bioavailability. jetir.org

A key example is a study combining this compound with Resveratrol , another natural polyphenol. The combination demonstrated significantly greater hepatoprotective effects against oxidative stress and non-alcoholic steatohepatitis in rats than either compound administered alone. nih.gov Furthermore, the pharmacokinetic analysis revealed that the co-administration of the two compounds led to more synergistic stability and augmented relative bioavailability, suggesting that they may positively influence each other's absorption and metabolism. nih.gov

Similarly, some commercial weight management products combine this compound with other ingredients like vitamin C, caffeine, and capsaicin (B1668287). rxlist.com The rationale is that these compounds may work on different but complementary pathways involved in metabolism and fat oxidation. Future research should systematically explore other combinations, such as pairing this compound with compounds known to inhibit drug-metabolizing enzymes (like piperine (B192125) from black pepper) to potentially increase its bioavailability, or with other antioxidants to enhance its protective effects against cellular damage. jetir.org Such studies could unlock new therapeutic strategies by leveraging the power of synergistic interactions.

Q & A

Q. What standardized analytical techniques are recommended for quantifying p-Hydroxyphenylbutanone in experimental samples?

Methodological Answer: Quantification typically employs high-performance liquid chromatography (HPLC) paired with UV-Vis detection, validated against reference standards. Gas chromatography-mass spectrometry (GC-MS) is also used for volatile derivatives. Researchers should calibrate instruments using certified reference materials (CRMs) and adhere to protocols from authoritative bodies like the International Fragrance Association (IFRA), which outlines maximum acceptable concentrations in product categories . For reproducibility, cross-validate results with nuclear magnetic resonance (NMR) spectroscopy when structural confirmation is required.

Q. How should a controlled study be designed to assess the stability of this compound under varying environmental conditions?

Methodological Answer: Adopt a factorial design to test variables like temperature (e.g., 4°C, 25°C, 40°C), pH (acidic, neutral, alkaline), and light exposure (UV vs. dark controls). Sample aliquots should be analyzed at predefined intervals using HPLC to track degradation products. Incorporate positive controls (e.g., ascorbic acid for oxidation studies) and follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the study addresses gaps in stability data . Document uncertainties in instrumentation (e.g., detector sensitivity drift) as per guidelines for analytical chemistry .

Q. What literature review strategies are effective for identifying toxicological data on this compound?

Methodological Answer: Systematically search databases like PubMed, ECHA REACH, and OECD SIDS using Boolean operators (e.g., "p-Hydroxyphenylbutanone AND (toxicity OR genotoxicity)"). Prioritize peer-reviewed studies over gray literature, and use Connected Papers to trace citation networks. Cross-reference findings with the Cosmetic Ingredient Review (CIR) panel reports and IFRA standards to resolve discrepancies in safety thresholds .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

Methodological Answer: Conduct a meta-analysis to assess variables such as purity of the compound (≥95% by HPLC), solvent systems (e.g., DMSO vs. aqueous buffers), and cell line specificity. For in vitro assays, validate results using orthogonal methods (e.g., enzyme-linked immunosorbent assay [ELISA] alongside fluorescence-based assays). Apply the PICO framework to isolate confounding factors:

Q. What computational modeling approaches are validated for predicting the reactivity of this compound in novel synthesis pathways?

Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction intermediates and transition states. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for hydrolysis rates). Leverage tools like Gaussian or ORCA for quantum mechanical simulations, and cross-check with crystallographic data from the Cambridge Structural Database (CSD) . For metabolic pathway predictions, employ in silico platforms such as SwissADME to assess cytochrome P450 interactions.

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

Methodological Answer: Apply Design of Experiments (DoE) methodologies, such as response surface methodology (RSM), to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Characterize derivatives using LC-MS/MS and X-ray diffraction. For bioactivity screening, use high-content imaging in cell-based assays to quantify effects on target pathways (e.g., NF-κB inhibition). Ensure ethical compliance by pre-registering synthetic routes in platforms like ChemRXiv to avoid duplication .

Methodological Considerations

- Data Contradiction Analysis : Use funnel plots to detect publication bias in toxicity studies .

- Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Ethical Compliance : Document material safety data sheets (MSDS) and institutional review board (IRB) approvals for human cell line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.